Product packaging for L-Serine-2,3-13C2(Cat. No.:)

L-Serine-2,3-13C2

Cat. No.: B13863072
M. Wt: 107.08 g/mol
InChI Key: MTCFGRXMJLQNBG-OZEVJHNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Serine-2,3-13C2 is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 107.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO3 B13863072 L-Serine-2,3-13C2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7NO3

Molecular Weight

107.08 g/mol

IUPAC Name

(2R)-2-amino-3-hydroxy(2,3-13C2)propanoic acid

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+1,2+1

InChI Key

MTCFGRXMJLQNBG-OZEVJHNRSA-N

Isomeric SMILES

[13CH2]([13C@H](C(=O)O)N)O

Canonical SMILES

C(C(C(=O)O)N)O

Origin of Product

United States

The Role of Stable Isotope Tracers in Contemporary Metabolic Studies

Modern metabolic research increasingly relies on stable isotope tracers to unravel the complexities of biochemical pathways within living systems. springernature.comnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. maastrichtuniversity.nl The core principle of this methodology involves introducing a molecule labeled with a heavy isotope, such as Carbon-13 (¹³C), into a biological system. maastrichtuniversity.nleurisotop.com This labeled molecule, or "tracer," is chemically identical to its natural counterpart but has a greater mass due to the extra neutron in the ¹³C nucleus.

As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. Advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can then detect and quantify these labeled metabolites. eurisotop.comnih.gov This allows researchers to trace the journey of the carbon atoms from the initial substrate through intricate metabolic networks. springernature.comnih.gov

This approach, often termed Stable Isotope-Resolved Metabolomics (SIRM), provides unparalleled insights into the activity of metabolic pathways (fluxomics). nih.gov It enables the qualitative and quantitative assessment of:

The relative contribution of different substrates to the formation of a specific product. springernature.com

The activity and regulation of metabolic pathways under various physiological or pathological conditions. nih.goveurisotop.com

The impact of genetic modifications or pharmacological interventions on cellular metabolism. springernature.com

By analyzing the distribution of the isotope within different molecules, scientists can map metabolic fluxes and understand the dynamic nature of cellular biochemistry in ways that measuring static metabolite concentrations alone cannot achieve. eurisotop.com

Foundational Significance of L Serine 2,3 13c2 As an Isotopic Probe

Principles of Isotopic Labeling and Tracing with L-Serine-2,3-13C2

Isotopic labeling involves the use of isotopes, which are variants of a particular chemical element that differ in neutron number. While all isotopes of an element have the same number of protons, they have different numbers of neutrons. Stable isotopes, such as Carbon-13 (¹³C), are non-radioactive and can be incorporated into molecules to trace their metabolic fate. eurisotop.comckisotopes.com L-Serine-2,3-¹³C₂ is an isotopologue of the amino acid L-serine where the carbon atoms at the second and third positions are replaced with ¹³C. eurisotop.com This specific labeling pattern allows researchers to track the carbon backbone of serine as it is metabolized and integrated into various biomolecules. asm.orgcore.ac.uk

The fundamental principle of isotopic tracing with L-Serine-2,3-¹³C₂ lies in the ability to distinguish between the labeled and unlabeled molecules using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov When cells or organisms are supplied with L-Serine-2,3-¹³C₂, they utilize it in the same manner as unlabeled L-serine. The incorporated ¹³C atoms act as a "tag," enabling the detailed mapping of metabolic pathways and the quantification of flux through these pathways. oup.com

Biosynthetic Incorporation of this compound

Once introduced into a biological system, L-Serine-2,3-¹³C₂ is transported into cells and enters the cellular L-serine pool. From there, it can be directed into several key metabolic routes. A primary fate of L-serine is its incorporation into proteins during synthesis. core.ac.uk However, its carbon skeleton is also a precursor for a wide array of other metabolites.

A significant metabolic conversion of L-serine is its deamination to pyruvate (B1213749), a central molecule in energy metabolism. asm.orgcore.ac.uk Studies have shown that the carbon skeleton of L-serine, when labeled, is largely converted to pyruvate-derived metabolites. asm.orgcore.ac.uk For instance, in Corynebacterium glutamicum, L-[U-¹³C]serine was observed to be converted to pyruvate and subsequently to L-alanine. asm.orgcore.ac.uk The intact transfer of the labeled carbon backbone was confirmed by the detection of uniformly labeled L-alanine. asm.orgcore.ac.uk

Furthermore, L-serine is a crucial donor of one-carbon units for biosynthesis, a process central to the synthesis of nucleotides (purines and thymidylate), and other essential molecules. nih.gov The metabolism of L-Serine-2,3-¹³C₂ can thus be traced into the building blocks of DNA and RNA. It also serves as a precursor for the biosynthesis of other amino acids, such as glycine and cysteine, and for the synthesis of sphingolipids. oup.comnih.govnih.gov The specific labeling at the C-2 and C-3 positions allows for a detailed analysis of the rearrangement and transfer of these carbon atoms in various biosynthetic pathways.

Conceptual Basis of Isotope Resolved Metabolomics (IRM)

Isotope Resolved Metabolomics (IRM), often performed with stable isotopes like ¹³C, is a powerful technique to trace the flow of atoms from a labeled substrate through a metabolic network. nih.gov The core concept of IRM is to measure the mass isotopologue distribution (MID) of metabolites, which is the relative abundance of a metabolite with a specific number of isotopic labels. nih.gov

When L-Serine-2,3-¹³C₂ is used as a tracer, the resulting metabolites will contain one or two ¹³C atoms, depending on the metabolic pathway. By analyzing the MIDs of various metabolites, researchers can deduce the pathways that were active and quantify their relative contributions. nih.gov For example, if a downstream metabolite is found to be predominantly labeled with two ¹³C atoms, it suggests a direct conversion from L-serine without significant loss or rearrangement of the C-2 and C-3 carbons. Conversely, the appearance of singly labeled metabolites would indicate pathways where the carbon backbone of serine is cleaved.

Multiplexed SIRM (mSIRM) allows for the simultaneous use of multiple isotope-labeled tracers, such as ¹³C- and ¹⁵N-labeled compounds, to probe different aspects of metabolism concurrently. eurisotop.comnih.gov This approach provides a more comprehensive view of metabolic fluxes and interactions between different pathways. The ability to distinguish between different isotopologues by their mass is a key advantage of mass spectrometry-based IRM. nih.gov

Advanced Analytical Techniques for this compound Derived Metabolites

The analysis of metabolites derived from L-Serine-2,3-¹³C₂ relies on sophisticated analytical methods capable of detecting and quantifying isotopic labels. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard, as it can provide positional information about the isotopes within a molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Labeled Metabolite Analysis

NMR spectroscopy is a non-destructive technique that exploits the magnetic properties of atomic nuclei. ¹³C NMR is especially valuable for metabolomics as it directly detects the ¹³C isotope. eurisotop.com The chemical environment of each carbon atom influences its resonance frequency, resulting in a spectrum with distinct peaks for each carbon in a molecule. The presence of a ¹³C label from L-Serine-2,3-¹³C₂ in a metabolite will give rise to signals in the ¹³C NMR spectrum, allowing for its identification and quantification.

Quantitative ¹³C NMR spectroscopy allows for the determination of the relative abundance of different isotopomers of a metabolite. oup.com The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it. By integrating the signals corresponding to different ¹³C-labeled positions, one can calculate the fractional enrichment of ¹³C at each site.

A key feature of ¹³C NMR is the presence of scalar coupling (J-coupling) between adjacent ¹³C nuclei. This coupling causes the splitting of NMR signals into fine structures, such as doublets or triplets. asm.orgcore.ac.uk For instance, in a metabolite derived from L-Serine-2,3-¹³C₂, if the C-2 and C-3 carbons remain bonded, the signal for each carbon will be split into a doublet by its ¹³C neighbor. The analysis of these splitting patterns, or fine structure, provides direct evidence of the connectivity of labeled carbons and allows for the unambiguous identification of specific isotopomers. asm.orgcore.ac.uk This has been demonstrated in the analysis of L-alanine derived from uniformly labeled L-serine, where the dominant isotopomer showed coupling between all three carbons. asm.orgcore.ac.uk

Table 1: Illustrative Isotopomer Distribution in L-Alanine Derived from L-[U-¹³C]serine

IsotopomerSignal Fine StructurePercentage Abundance
[1,2,3-¹³C₃]alanineDoublet of doublets85.5% ± 2.0%
[2-¹³C]alanineSingletVisible
Two-carbon labeledDoubletVisible

This table is based on findings from a study on Corynebacterium glutamicum and illustrates how quantitative NMR can elucidate isotopomer distribution. The dominant signal was a doublet of doublets, indicating that the majority of L-alanine was uniformly labeled. asm.orgcore.ac.uk

Heteronuclear Single-Quantum Coherence (HSQC) is a two-dimensional NMR technique that correlates the chemical shifts of a proton with its directly attached heteronucleus, such as ¹³C. nih.gov The 2D ¹H-¹³C HSQC experiment is highly sensitive and provides excellent resolution, making it ideal for analyzing complex mixtures of metabolites. nih.govacs.org

In the context of L-Serine-2,3-¹³C₂ tracing, the ¹H-¹³C HSQC experiment can be used to identify metabolites that have incorporated the ¹³C label. Each cross-peak in the HSQC spectrum corresponds to a specific C-H bond in a molecule. By comparing the HSQC spectra of extracts from cells grown with and without the labeled serine, one can readily identify the metabolites that have become labeled.

Furthermore, variations of the HSQC experiment, such as the HSQC-TOCSY (Total Correlation Spectroscopy), can provide information about the connectivity of protons within a spin system, which in turn helps to identify the entire molecule. acs.org The analysis of ¹³C-¹³C couplings can also be performed using HSQC-based methods. While the standard HSQC shows correlations between directly bonded ¹H and ¹³C, long-range HSQC experiments can reveal couplings over multiple bonds. The presence of ¹³C-¹³C coupling satellites in HSQC spectra provides further confirmation of the connectivity of labeled carbons. asm.org For example, two-dimensional (¹H, ¹³C) HSQC NMR has been used to determine the isotopomer distributions of proteinogenic amino acids. asm.org

Multi-Nuclear Solid-State NMR Crystallography of Serine-Related Compounds

Solid-state NMR (SSNMR) crystallography has emerged as a powerful technique for the structural elucidation of crystalline and amorphous solids at an atomic level. This method is particularly valuable for studying serine-related compounds, including isotopically labeled variants like this compound, as it provides detailed information about local structure and intermolecular interactions.

Multi-nuclear SSNMR approaches, which often involve the analysis of ¹H, ¹³C, ¹⁵N, and ³¹P nuclei, offer a comprehensive understanding of molecular structure and conformation. researchgate.net For serine-containing compounds, SSNMR can be used in conjunction with other analytical methods like X-ray diffraction (XRD) and density functional theory (DFT) calculations to refine crystal structures. nih.gov This integrated approach, often termed NMR crystallography, is crucial for accurately determining the positions of atoms, including hydrogen, which are often poorly defined in XRD studies alone. nih.govpnas.org

One of the key strengths of SSNMR in this context is its ability to probe intermolecular interactions, such as the hydrogen-bond networks formed between the carboxy and phosphate (B84403) groups of neighboring phosphoserine molecules. nih.gov The chemical shifts observed in ¹³C SSNMR spectra are highly sensitive to the local chemical environment. For instance, the zwitterionic form of L-serine results in a distinct chemical shift for the carboxyl carbon compared to its protonated counterpart in O-phospho-L-serine. nih.gov

The rotational-echo double-resonance (REDOR) experiment is a specific SSNMR technique used to measure heteronuclear dipolar couplings, which correspond to internuclear distances typically in the range of 1.5–8 Å. nih.gov In studies of serine-related compounds like O-phospho-L-serine, ³¹P-dephased REDOR experiments have been shown to be highly effective for discriminating between different crystal structures. nih.gov Accurate modeling of REDOR data often requires considering multiple intermolecular distances within the crystal lattice, highlighting the complexity and richness of the structural information that can be obtained. nih.gov

TechniqueApplication to Serine-Related CompoundsKey Findings
Multi-Nuclear SSNMR Elucidation of crystal structures of serine derivatives. nih.govx-mol.netProvides precise atomic coordinates and details of intermolecular hydrogen bonding networks. nih.gov
¹³C CP-MAS NMR Characterization of polycrystalline powders of serine compounds. nih.govReveals distinct chemical shifts for different carbon atoms (¹³CO, ¹³Cα, ¹³Cβ) based on their chemical environment. nih.gov
³¹P-dephased REDOR Discrimination between candidate crystal structures of phosphoserine. nih.govDemonstrates that accurate modeling requires consideration of multiple intermolecular distances. nih.gov
NMR Crystallography Refinement of crystal structures of O-phospho-L-serine and its calcium salt. nih.govx-mol.netIntegrates SSNMR, XRD, and DFT to achieve highly accurate structural models. nih.gov

Mass Spectrometry (MS) for this compound Tracer Studies

Mass spectrometry is a cornerstone analytical technique for metabolomics and is indispensable for tracing the metabolic pathways of isotopically labeled compounds like this compound. ckisotopes.com The ability of MS to separate and detect molecules based on their mass-to-charge ratio allows for the precise tracking of the ¹³C label as it is incorporated into downstream metabolites.

High-Resolution Mass Spectrometry (HRMS) in Isotopic Profiling

High-resolution mass spectrometry (HRMS) is a powerful tool for isotopic profiling due to its ability to determine the masses of compounds with very high precision. measurlabs.com This high mass accuracy enables the clear distinction between isotopologues, which are molecules that differ only in their isotopic composition. sci-hub.se In the context of this compound studies, HRMS can resolve the mass difference between the labeled compound and its unlabeled counterpart, as well as other isotopologues that may be present in a biological sample. researchgate.net

The enhanced resolving power of HRMS systems, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, allows for the separation of closely spaced peaks in a mass spectrum, which is crucial for analyzing complex biological mixtures. researchgate.netmdpi.com This capability is particularly valuable in untargeted metabolomics, where the goal is to identify and quantify as many metabolites as possible. mdpi.com

In isotopic labeling studies, HRMS can be used to determine the elemental composition of compounds and to discriminate between isotopes with similar masses. researchgate.net For instance, with a resolution of 60,000, it is possible to fully separate ¹⁵N from all ¹³C-isotopologues, allowing for accurate measurement of carbon isotope distributions. researchgate.net This level of detail is essential for understanding the metabolic fate of this compound and for elucidating the intricate network of metabolic reactions.

Recent advancements in HRMS have led to the development of ultra-high-resolution mass spectrometry (UHRMS), which offers even greater resolving power and mass accuracy. mdpi.com UHRMS can provide access to the isotopic fine structures of molecules, leading to unambiguous assignment of molecular formulae for thousands of ions in highly complex matrices. mdpi.com

HRMS FeatureRelevance to Isotopic Profiling
High Resolving Power Separation of closely spaced peaks in complex mixtures. researchgate.net
High Mass Accuracy Precise determination of elemental and isotopic composition. measurlabs.com
Discrimination of Isotopes Differentiation between isotopologues with similar masses. researchgate.net
Untargeted Analysis Global detection of labeled metabolites in a sample. mdpi.com
Targeted and Untargeted Mass Spectrometric Approaches for Labeled Metabolites

In metabolic studies utilizing this compound, both targeted and untargeted mass spectrometric approaches are employed, each offering distinct advantages. americanpharmaceuticalreview.com

Targeted metabolomics focuses on the quantification of a predefined set of known metabolites. scripps.edu This approach typically uses triple quadrupole (QqQ) mass spectrometers operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity. thermofisher.commdpi.com For this compound tracer studies, a targeted approach would involve developing specific methods to measure the labeled serine and its expected downstream metabolites, such as glycine and cysteine. This allows for accurate quantification of these specific metabolic fluxes. creative-proteomics.com

Untargeted metabolomics , on the other hand, aims to measure as many metabolites as possible in a sample without prior selection. tandfonline.com This global profiling is often performed using high-resolution mass spectrometry (HRMS) instruments like QTOF or Orbitrap analyzers. sci-hub.se An untargeted approach is particularly useful for discovering novel metabolic pathways or unexpected alterations in metabolism resulting from the introduction of the labeled serine. frontiersin.org It allows for the detection of all metabolites that have incorporated the ¹³C label from this compound. osti.gov

A key difference between the two approaches lies in the balance between depth and breadth. Targeted analysis provides accurate quantification for a limited number of metabolites, while untargeted analysis offers a broader, more qualitative overview of the metabolome. americanpharmaceuticalreview.com Recently, semi-targeted or hybrid approaches have emerged that combine the strengths of both, allowing for the confident annotation and quantification of a targeted set of metabolites while simultaneously screening for new molecular connections in an untargeted manner. americanpharmaceuticalreview.com

ApproachFocusInstrumentationAdvantagesLimitations
Targeted Predefined set of known metabolites. scripps.eduTriple Quadrupole (QqQ) MS. thermofisher.commdpi.comHigh sensitivity, specificity, and accurate quantification. americanpharmaceuticalreview.comthermofisher.comLimited coverage of the metabolome. americanpharmaceuticalreview.com
Untargeted Global profiling of all detectable metabolites. tandfonline.comHigh-Resolution (HRMS) like QTOF, Orbitrap. sci-hub.seDiscovery of novel pathways and unexpected changes. frontiersin.orgosti.govLower sensitivity and more complex data analysis. frontiersin.org
Quantitative Mass Spectrometry for this compound Flux Determination

Quantitative mass spectrometry is essential for determining metabolic flux, which is the rate of turnover of metabolites in a metabolic pathway. By using this compound as a tracer, researchers can measure the rate at which the ¹³C label appears in downstream metabolites, providing a direct measure of the flux through serine-related pathways. nih.gov

The general principle involves introducing the labeled substrate into a biological system and then using mass spectrometry to measure the isotopic enrichment in various metabolites over time. nih.gov This data, which consists of the mass isotopomer distributions (MIDs) of the metabolites, is then used to calculate the metabolic flux ratios. nih.gov

Several mass spectrometry-based techniques are used for quantitative flux analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are two of the most common platforms. researchgate.net GC-MS often requires derivatization of the metabolites to make them volatile, but it can provide highly accurate positional information on the ¹³C label. researchgate.net LC-MS, on the other hand, is well-suited for the analysis of a wide range of metabolites without derivatization and can be coupled with high-resolution mass analyzers for enhanced accuracy. researchgate.netresearchgate.net

The quantification of stable isotope labels in metabolites requires careful data processing to correct for the natural abundance of stable isotopes. researchgate.net Software tools have been developed to automate this correction, allowing for more accurate determination of the experimentally introduced isotope label. researchgate.net

Ultimately, the goal of quantitative mass spectrometry in this context is to provide the data needed for metabolic flux analysis (MFA). sci-hub.se This involves integrating the measured MIDs with a stoichiometric model of the metabolic network to estimate the intracellular fluxes. sci-hub.se

Computational Approaches in Metabolic Flux Analysis (MFA) with this compound

The data generated from this compound tracer experiments, particularly the mass isotopomer distributions from mass spectrometry, are complex and require sophisticated computational approaches for their interpretation. Metabolic Flux Analysis (MFA) is the primary computational framework used to translate this raw data into meaningful biological insights about metabolic rates.

Network Modeling for this compound Tracer Data

At the core of ¹³C-MFA is the development of a mathematical model that represents the biochemical reaction network of the cell. vanderbilt.edu This model consists of a system of mass balances for all metabolites and isotopomer balances that describe the flow of carbon atoms through the network. vanderbilt.edu

When this compound is introduced as a tracer, the model simulates how the ¹³C labels are distributed among the various metabolites based on a given set of metabolic fluxes. The goal is then to find the set of fluxes that best explains the experimentally measured mass isotopomer distributions. researchgate.net

The process of ¹³C-MFA typically involves the following steps:

Metabolic Model Construction: A stoichiometric model of the relevant metabolic pathways is created. This includes glycolysis, the pentose (B10789219) phosphate pathway, the TCA cycle, and pathways directly involving serine, such as one-carbon metabolism. sci-hub.sefrontiersin.org

Isotope Labeling Experiment: The biological system is cultured with this compound, and samples are collected for analysis. vanderbilt.edu

Mass Spectrometry Analysis: The mass isotopomer distributions of key metabolites, particularly proteinogenic amino acids, are measured. nih.gov

Flux Estimation: The experimental data is fitted to the computational model to estimate the intracellular fluxes. This is typically done using optimization algorithms that minimize the difference between the simulated and measured isotopomer distributions. researchgate.net

Statistical Analysis: The confidence intervals of the estimated fluxes are determined to assess the precision of the results. researchgate.net

Recent advancements in computational tools and algorithms, such as the elementary metabolite unit (EMU) framework, have made it possible to perform MFA on increasingly complex, genome-scale metabolic models. researchgate.net These models can provide a more comprehensive view of cellular metabolism and have been used to identify metabolic bottlenecks and elucidate the metabolic properties of different cell types. researchgate.net

ComponentDescription
Stoichiometric Model A mathematical representation of the biochemical reaction network, including all relevant reactions and metabolites. sci-hub.se
Isotopomer Balances Equations that describe the flow and distribution of ¹³C atoms from the tracer through the metabolic network. vanderbilt.edu
Flux Estimation Algorithms Computational methods used to find the set of metabolic fluxes that best fit the experimental data. researchgate.net
Statistical Validation Methods to assess the goodness of fit and determine the confidence intervals of the estimated fluxes. researchgate.net

Algorithmic Flux Estimation from this compound Labeling Patterns

The application of this compound in metabolic flux analysis (MFA) necessitates sophisticated algorithmic frameworks to translate the intricate labeling patterns of metabolites into quantitative flux maps. researchgate.netsci-hub.se At the core of this process is the development of a mathematical model that encompasses a system of mass balances and isotopomer balances for all metabolites within the biochemical reaction network. vanderbilt.edu This model serves as the foundation for estimating metabolic fluxes by minimizing the difference between experimentally measured labeling patterns and those predicted by the model. researchgate.net

A prevalent and powerful algorithm employed for this purpose is the Elementary Metabolite Unit (EMU) decomposition algorithm. researchgate.netnih.gov The EMU framework simplifies the complex system of isotopomer balances, significantly reducing the computational burden of flux estimation. nih.gov It works by breaking down the isotopomer distributions of complex molecules into smaller, more manageable units. This approach allows for the efficient calculation of the labeling of any metabolite in the network as a linear combination of the labeled substrate, in this case, this compound. vanderbilt.edu The flux distribution is then determined by solving a nonlinear least-squares problem that seeks to find the set of fluxes that best matches the measured labeling data. researchgate.net

The process typically involves the following steps:

Model Construction: A stoichiometric model of the relevant metabolic pathways is defined. This model includes all known reactions and the atom transitions for each reaction.

Isotopomer Labeling Experiment: Cells or tissues are cultured with this compound as a tracer. After a period of incubation, metabolites are extracted and their mass isotopomer distributions (MIDs) are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). sci-hub.seresearchgate.net

Flux Calculation: Using an algorithm like EMU, the measured MIDs are fed into the model. The algorithm then iteratively adjusts the flux values of the reactions in the network to minimize the sum of squared residuals (SSR) between the experimentally measured and the model-predicted MIDs. researchgate.net

The output of these algorithms is a detailed flux map, quantifying the rates of reactions throughout the metabolic network. This provides invaluable insights into the metabolic phenotype of the cells under investigation.

Statistical Validation of this compound Derived Flux Estimates

The flux estimates generated from this compound labeling data are not absolute values but rather statistical estimations. Therefore, rigorous statistical validation is crucial to assess the reliability and precision of these estimates. researchgate.net Several methods are employed to validate the results of ¹³C-MFA.

A primary method for assessing the goodness-of-fit of the model is the chi-squared (χ²) statistical test. researchgate.netnih.gov This test evaluates whether the minimized sum of squared residuals (SSR) between the measured and predicted labeling patterns falls within an acceptable range, given the number of degrees of freedom (the number of fitted measurements minus the number of estimated parameters). researchgate.netnih.gov A statistically acceptable fit suggests that the model is consistent with the experimental data and that there are no gross measurement errors. nih.gov

The precision of flux estimates is highly dependent on the choice of isotopic tracer. nih.gov While this compound can provide valuable information, its effectiveness in resolving specific fluxes depends on the network topology and the pathways of interest. For instance, studies have shown that different labeled substrates, such as specific isotopomers of glucose or glutamine, can provide more precise estimates for certain pathways like glycolysis, the pentose phosphate pathway, or the TCA cycle. nih.gov Therefore, the selection of this compound as a tracer should be based on its ability to resolve the fluxes of interest with high precision.

The validation process may also involve comparing the flux estimates with data from independent measurements or from parallel labeling experiments using different tracers. vanderbilt.eduoup.com This integrated approach, sometimes referred to as COMPLETE-MFA, can improve both the precision and the number of observable fluxes, leading to a more robust and reliable understanding of the metabolic system. nih.gov

Table 1: Key Statistical Validation Methods for this compound Derived Flux Estimates

Statistical MethodPurposeDescription
Chi-squared (χ²) Test Assesses the goodness-of-fit of the overall model. researchgate.netnih.govCompares the minimized sum of squared residuals (SSR) between measured and predicted data to a χ² distribution to determine if the model is statistically consistent with the data. nih.gov
Confidence Interval Calculation Determines the precision of individual flux estimates. researchgate.netMethods like parameter continuation or Monte Carlo simulations are used to define a range for each flux within which the true value is expected to lie with a certain probability (e.g., 95%). vanderbilt.eduresearchgate.net
Sensitivity Analysis Evaluates the impact of measurement errors on flux estimates. researchgate.netDetermines how sensitive the calculated fluxes are to small changes in the measured labeling data. researchgate.net

L Serine 2,3 13c2 in the Investigation of Central Carbon Metabolism

Glycolytic and Gluconeogenic Interplay with L-Serine-2,3-13C2

L-serine metabolism is intrinsically linked with glycolysis and gluconeogenesis, acting as both a product of and a fuel for these central pathways. annualreviews.orgrupress.org The use of this compound allows for precise tracking of its contributions to and regulation of these processes.

De Novo L-Serine Biosynthesis from 3-Phosphoglycerate (B1209933) Tracing

The primary route for de novo L-serine synthesis in many organisms initiates from the glycolytic intermediate 3-phosphoglycerate (3-PG). semanticscholar.orgnhri.org.twfrontiersin.org This pathway, often referred to as the phosphorylated pathway, involves three key enzymatic steps. frontiersin.orgresearchgate.net First, 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-PG to 3-phosphohydroxypyruvate. annualreviews.orgresearchgate.net Subsequently, phosphoserine aminotransferase (PSAT) converts 3-phosphohydroxypyruvate to 3-phosphoserine. annualreviews.orgresearchgate.net The final step is the hydrolysis of 3-phosphoserine by phosphoserine phosphatase (PSPH) to yield L-serine. annualreviews.orgresearchgate.net

Conversion of this compound to Pyruvate (B1213749) and its Metabolic Fates

L-serine can be catabolized to pyruvate, a key node in central metabolism. semanticscholar.orgresearchgate.net One major pathway for this conversion is through the enzyme serine dehydratase, which directly deaminates and dehydrates serine to form pyruvate. semanticscholar.org This pathway is particularly active in the liver. semanticscholar.org By using this compound, the resulting pyruvate will be labeled as [2,3-13C2]pyruvate.

This labeled pyruvate can then enter various metabolic fates:

Tricarboxylic Acid (TCA) Cycle: Pyruvate can be converted to acetyl-CoA, which then enters the TCA cycle. Tracing studies using 13C-labeled glucose have shown the flow of carbon from glycolysis into the TCA cycle via pyruvate. nih.gov The labeled acetyl-CoA from this compound would lead to labeled intermediates within the TCA cycle, such as citrate.

Lactate Production: In cells exhibiting high rates of glycolysis, pyruvate is often converted to lactate. nih.gov

Alanine (B10760859) Synthesis: Pyruvate can be transaminated to form alanine. Studies have shown the synthesis of labeled alanine from labeled pyruvate derived from glucose. biorxiv.org

Serine-Mediated Regulation of Glycolytic Flux

Furthermore, the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been shown to interact with and suppress the activity of serine racemase, the enzyme that converts L-serine to D-serine. pnas.orgnih.govnih.gov This interaction is enhanced by increased glycolytic activity and the resulting production of NADH, which allosterically inhibits serine racemase. pnas.orgnih.gov This suggests a feedback mechanism where high glycolytic flux can modulate serine metabolism.

One-Carbon Metabolism Dissection via this compound Tracing

L-serine is a major donor of one-carbon units, which are essential for the synthesis of nucleotides, methylation reactions, and redox balance. frontiersin.orgspandidos-publications.combiorxiv.org this compound is an invaluable tool for dissecting the contributions of serine to these critical pathways.

L-Serine as a Precursor for One-Carbon Unit Transfer

The transfer of a one-carbon unit from L-serine is primarily catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). biorxiv.orgresearchgate.net This reaction, which occurs in both the cytoplasm (SHMT1) and mitochondria (SHMT2), converts L-serine to glycine (B1666218) and transfers its β-carbon (C3) to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (5,10-meTHF). spandidos-publications.combiorxiv.org When using this compound, the resulting glycine will be labeled at the α-carbon ([2-13C]glycine), and the 5,10-meTHF will carry a labeled one-carbon unit ([13C]5,10-meTHF). This labeled one-carbon unit can then be traced as it is utilized in various downstream biosynthetic pathways. mdpi.com

Contribution of this compound to the Folate Cycle and Methionine Cycle

The 5,10-meTHF generated from L-serine is a central intermediate in the folate cycle. mdpi.com It can be used for several critical processes:

Nucleotide Synthesis: The one-carbon unit from 5,10-meTHF is used for the synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). spandidos-publications.com Tracing studies with labeled serine have confirmed its contribution to nucleotide biosynthesis. annualreviews.org

Methionine Cycle: 5,10-meTHF can be reduced to 5-methyltetrahydrofolate (5-mTHF), which then donates its methyl group to homocysteine to regenerate methionine, a reaction catalyzed by methionine synthase. researchgate.netmdpi.com This links the folate and methionine cycles. Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and protein methylation. frontiersin.org

The use of this compound allows for the quantification of the flux of serine-derived one-carbon units into these cycles. For example, the appearance of a +1 mass isotopologue of methionine ([M+1]methionine) would indicate the incorporation of the 13C label from serine. mdpi.com This enables researchers to understand how different cells and tissues partition serine-derived one-carbon units between the various branches of one-carbon metabolism.

Flux of this compound into Glycine Synthesis and Turnover

The metabolic conversion of serine to glycine is a pivotal reaction in central carbon metabolism, primarily catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). biorxiv.org This reversible reaction not only balances the cellular pools of serine and glycine but also serves as a primary source of one-carbon units for various biosynthetic pathways, including the synthesis of purines and thymidylate. eurisotop.comnih.gov The use of stable isotope tracers, specifically this compound, allows for the precise measurement of the flux and turnover rates of this pathway.

When this compound is used as a tracer, the SHMT enzyme cleaves the bond between the α-carbon (C2) and β-carbon (C3). The C2 of serine, along with the amino group, is retained to form glycine, while the C3 is transferred to the cofactor tetrahydrofolate (THF), creating 5,10-methylenetetrahydrofolate (CH2-THF). nih.govnih.gov This process results in the formation of glycine labeled at its alpha-carbon ([2-13C]glycine) and a one-carbon unit labeled with 13C.

The rate of appearance of [2-13C]glycine in the cellular pool directly reflects the forward flux of the SHMT reaction (serine to glycine). By measuring the isotopic enrichment of the glycine pool over time using techniques like mass spectrometry or NMR spectroscopy, researchers can quantify this flux.

Table 1: Expected Labeling from this compound in Glycine Synthesis

Precursor Enzyme Product 1 (Glycine) Product 2 (One-Carbon Unit)

This table illustrates the direct conversion of this compound into singly labeled glycine and a labeled one-carbon unit.

Research utilizing related tracers provides quantitative insights into these dynamics. For instance, studies using [1,2-13C2]glycine have quantified the reverse flux, from glycine to serine, demonstrating the reversibility and dynamic nature of this pathway. nih.govfrontiersin.org In healthy adults, the direct conversion of glycine to serine via SHMT occurs at a significant rate, highlighting the active turnover between these two amino acids. nih.gov The rate of glycine synthesis from serine has been shown to be impaired in individuals with morbid obesity. frontiersin.org

Furthermore, the 13C-labeled one-carbon unit generated from the C3 of serine can be tracked into other metabolic pathways. For example, if this labeled CH2-THF is used by SHMT in the reverse reaction to convert an unlabeled glycine molecule into serine, it would produce [3-13C]serine. The appearance of different isotopologues of serine and glycine provides a comprehensive picture of the turnover and interplay between the serine and glycine pools. nih.govnih.gov

This compound Tracing through the Tricarboxylic Acid (TCA) Cycle

Beyond its role in glycine and one-carbon metabolism, serine is a significant anaplerotic substrate, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle. The entry of serine into the TCA cycle is primarily mediated by its conversion to pyruvate, a reaction catalyzed by the enzyme serine dehydratase. Using this compound as a tracer allows for detailed mapping of how its carbon skeleton contributes to the TCA cycle pool.

The conversion of this compound to pyruvate results in the formation of [2,3-13C2]pyruvate. This doubly labeled pyruvate can then enter the TCA cycle through two principal carboxylation reactions:

Pyruvate Dehydrogenase (PDH): Pyruvate is decarboxylated to form acetyl-CoA. In this reaction, the unlabeled C1 of pyruvate is lost as CO2, and the resulting acetyl-CoA retains the labels from C2 and C3 of the original serine molecule, forming [1,2-13C2]acetyl-CoA. This M+2 labeled acetyl-CoA then condenses with unlabeled oxaloacetate to form [1,2-13C2]citrate (Citrate M+2).

Pyruvate Carboxylase (PC): Pyruvate is carboxylated to form oxaloacetate. This reaction incorporates the entire labeled carbon backbone of pyruvate, resulting in [2,3-13C2]oxaloacetate (Oxaloacetate M+2).

The distinct labeling patterns produced by these two entry points can be traced through subsequent intermediates of the TCA cycle. For example, after one full turn of the cycle, the initial Citrate M+2 (from PDH) will generate M+2 labeled α-ketoglutarate, succinate, fumarate, and malate/oxaloacetate. Studies using uniformly labeled serine ([U-13C3]Serine) have confirmed that serine is an efficient carbon source for the TCA cycle, leading to labeled pyruvate and downstream intermediates like alanine and aspartate. nih.govnih.gov

The analysis of mass isotopologue distributions (MIDs) of TCA cycle intermediates provides quantitative data on the relative contributions of different anaplerotic pathways. nih.gov By tracing the fate of the 13C atoms from this compound, researchers can elucidate the activity of the PDH versus PC pathways and understand how cells utilize serine to fuel mitochondrial metabolism under various physiological or pathological conditions. nih.govmdpi.com

Table 2: Predicted 13C Labeling of TCA Cycle Intermediates from [2,3-13C2]Pyruvate

Entry Enzyme Pyruvate Isotopologue Acetyl-CoA Isotopologue 1st Turn Citrate 1st Turn α-Ketoglutarate 1st Turn Malate
PDH [2,3-13C2]Pyruvate (M+2) [1,2-13C2]Acetyl-CoA (M+2) M+2 M+2 M+2

This table summarizes the expected mass isotopologue distribution (M+n) in key TCA cycle intermediates during the first turn of the cycle following the entry of labeled pyruvate derived from this compound. Note that while both pathways result in M+2 intermediates in the first turn, the specific carbon positions that are labeled differ, which can be distinguished by techniques like 13C-NMR or tandem mass spectrometry.

Biosynthetic Pathway Elucidation Using L Serine 2,3 13c2

Amino Acid Biogenesis and Interconversion

L-Serine is a central molecule in amino acid metabolism, serving as a direct precursor for several other amino acids. The use of L-Serine-2,3-13C2 allows for the precise tracking of its carbon skeleton as it is transformed into other amino acids.

Quantitative Analysis of Serine-Glycine Interconversion Flux

The interconversion of serine and glycine (B1666218) is a crucial reaction in one-carbon metabolism, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). This reversible reaction involves the transfer of the β-carbon of serine to tetrahydrofolate, yielding glycine and 5,10-methylenetetrahydrofolate.

Studies utilizing isotopically labeled serine, such as this compound, enable the quantification of the forward and reverse fluxes of this interconversion. nih.gov For instance, when this compound is introduced, the resulting glycine will be labeled with one ¹³C atom at the α-carbon (Glycine M+1). Conversely, the detection of L-Serine labeled at the C-2 position when labeled glycine is used as a tracer provides a measure of the reverse flux. This type of analysis has been critical in understanding the dynamics of one-carbon metabolism in various physiological and pathological states. nih.govbevital.no

Table 1: Isotopomer Analysis of Serine-Glycine Interconversion This table illustrates the expected labeling patterns in glycine when this compound is used as a tracer, assuming the SHMT-catalyzed reaction is the primary route of interconversion.

Tracer CompoundMetaboliteExpected IsotopomerSignificance
This compoundGlycineGlycine (M+1)Indicates the flux from serine to glycine.

This compound as a Precursor to Cysteine and Tryptophan

L-serine provides the carbon backbone for the synthesis of both cysteine and tryptophan. agriculturejournals.czmdpi.com In cysteine biosynthesis, serine is acetylated to O-acetylserine, which then reacts with sulfide (B99878) to form cysteine. By using this compound as a tracer, the two labeled carbons from serine are directly incorporated into the cysteine molecule.

Similarly, in tryptophan biosynthesis, the indole (B1671886) ring is condensed with serine to form tryptophan in a reaction catalyzed by tryptophan synthase. mdpi.com The C-2 and C-3 carbons of this compound become the corresponding carbons in the alanine (B10760859) side chain of tryptophan. Tracking the ¹³C label from this compound into these amino acids provides a direct measure of their de novo synthesis rates from serine. nih.gov

This compound Contribution to Alanine and Aspartate Synthesis

While not a direct precursor, the carbon skeleton of serine can contribute to the synthesis of other amino acids like alanine and aspartate through its conversion to pyruvate (B1213749). core.ac.uk L-serine can be deaminated by serine dehydratase to yield pyruvate. This pyruvate, now containing the ¹³C labels from this compound, can then be transaminated to form alanine or enter the citric acid cycle to form oxaloacetate, a precursor for aspartate synthesis.

Isotopomer analysis of alanine and aspartate following administration of this compound can reveal the extent to which serine catabolism contributes to the cellular pools of these amino acids. For example, the detection of M+2 labeled alanine would indicate the direct conversion of serine-derived pyruvate.

Nucleotide Biosynthesis and this compound Precursors

Serine metabolism is intricately linked to nucleotide biosynthesis through its role in one-carbon metabolism. The C-3 of serine is a primary source of one-carbon units for the synthesis of both purines and pyrimidines.

Carbon Contribution of this compound to Purine (B94841) Ring Synthesis

The de novo synthesis of the purine ring requires two one-carbon units, which are donated by 10-formyltetrahydrofolate. oup.com These one-carbon units are primarily derived from the C-3 of serine. When this compound is used as a tracer, the ¹³C label from the C-3 position is transferred to tetrahydrofolate to form 5,10-methylene-tetrahydrofolate, which is then oxidized to 10-formyltetrahydrofolate. acs.org

This labeled one-carbon unit is incorporated at the C-2 and C-8 positions of the purine ring. acs.org Therefore, analyzing the isotopic enrichment of purine nucleotides after labeling with this compound allows for the quantification of the contribution of serine-derived one-carbon units to de novo purine synthesis. nih.govsoton.ac.uk

Table 2: Contribution of this compound to Purine Synthesis This table outlines how the carbon atoms from this compound are incorporated into the purine ring structure.

Tracer AtomIntermediatePurine Ring Position
¹³C from C-3 of Serine10-formyltetrahydrofolateC-2 and C-8

This compound in Deoxythymidine Monophosphate Synthesis

The synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) is another critical step in DNA synthesis that relies on one-carbon metabolism. The enzyme thymidylate synthase catalyzes the methylation of dUMP using 5,10-methylene-tetrahydrofolate as the one-carbon donor.

The C-3 of serine is the primary source for this methyl group. mdpi.com When cells are supplied with this compound, the ¹³C from the C-3 position is transferred to dUMP to form the methyl group of dTMP. escholarship.org Thus, measuring the ¹³C enrichment in dTMP provides a direct readout of the flux of serine-derived one-carbon units towards pyrimidine (B1678525) biosynthesis. bevital.nomdpi.com

Lipid Metabolism Insights from this compound

The stable isotope-labeled amino acid, this compound, serves as a powerful tracer for elucidating the complex pathways of lipid metabolism. By introducing carbon-13 at the C2 and C3 positions of L-serine, researchers can track the incorporation of these labeled atoms into various lipid species, providing detailed insights into their synthesis and downstream transformations. L-serine is a central precursor molecule for several classes of lipids, and its labeled counterparts are invaluable for metabolic research. isotope.comckisotopes.com

Phospholipid and Glycolipid Synthesis from this compound Derived Carbon

L-serine is a fundamental building block for the synthesis of phospholipids, which are essential components of all cell membranes. mdpi.com The entire L-serine molecule, including its carboxyl group, amino group, and the three-carbon backbone, is utilized to form the head group of phosphatidylserine (B164497) (PS). Through subsequent enzymatic reactions, the serine-derived head group can be decarboxylated to form phosphatidylethanolamine (B1630911) (PE), which can then be methylated to yield phosphatidylcholine (PC).

The use of this compound allows for the precise tracking of the carbon atoms from the serine backbone as they are integrated into these major phospholipid classes. When this compound is supplied to cells or organisms, the heavy carbon isotopes are incorporated into the ethanolamine (B43304) and choline (B1196258) moieties of PE and PC, respectively. This enables researchers to quantify the rate of de novo synthesis of these phospholipids. revvity.com

Furthermore, L-serine contributes to the synthesis of glycolipids, which are lipids with a carbohydrate attached. frontiersin.org While the primary contribution of serine is to the sphingoid base of glycosphingolipids, the carbon backbone can also enter central carbon metabolism. For instance, serine can be converted to pyruvate, which can then enter the gluconeogenesis pathway to form glucose. researchgate.net This newly synthesized glucose, containing the 13C label, can then be used to build the glycan portions of glycolipids. Stable isotope tracing studies using labeled serine have been employed to follow its metabolic fate into various biomolecules, including sugars and amino sugars. nih.gov

Table 1: Incorporation of L-Serine into Major Lipid Classes

PrecursorKey IntermediateFinal Lipid ClassRole of L-Serine
L-SerinePhosphatidylserine (PS)PhospholipidsProvides the entire head group for PS.
L-SerinePhosphatidylethanolamine (PE)PhospholipidsThe backbone is retained after decarboxylation of PS.
L-SerineSphinganineSphingolipidsCondenses with a fatty acyl-CoA to form the sphingoid backbone.
L-SerinePyruvate/GlucoseGlycolipidsCarbon backbone can enter central metabolism to form carbohydrate moieties.

This compound in Sphingolipid Metabolism

The role of L-serine is particularly critical in the de novo synthesis of sphingolipids, a diverse class of lipids involved in both structural and signaling functions within the cell. nih.govplos.org The synthesis pathway is initiated in the endoplasmic reticulum by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine with a fatty acyl-CoA, typically palmitoyl-CoA. nih.govahajournals.org This is the rate-limiting step of sphingolipid biosynthesis. researchgate.net

The use of this compound is instrumental in tracing the flow of carbon from serine into the sphingoid base backbone that forms the core of all sphingolipids. plos.org In the condensation reaction catalyzed by SPT, the carboxyl group of serine is lost as CO2, while the C2 and C3 atoms are incorporated into the long-chain base, 3-ketosphinganine. nih.gov This intermediate is then rapidly converted to more complex sphingolipids, including ceramides, sphingomyelin, and various glycosphingolipids. nih.gov

By employing mass spectrometry-based techniques, researchers can monitor the incorporation of the ¹³C atoms from this compound into these downstream sphingolipid species. This allows for the precise quantification of de novo sphingolipid synthesis rates and provides a method to distinguish newly synthesized lipids from pre-existing pools. nih.gov Such tracing experiments have been crucial in understanding how sphingolipid metabolism is regulated and how it is altered in various disease states, including metabolic disorders and neuropathies. researchgate.netannualreviews.org

Notably, the SPT enzyme can sometimes utilize other amino acids like alanine or glycine, leading to the formation of atypical and cytotoxic 1-deoxysphingolipids. biorxiv.orgnih.gov Isotope tracing with labeled serine, in parallel with labeled alanine, can help to elucidate the substrate preference of SPT under different physiological and pathological conditions. biorxiv.org

Table 2: Key Research Findings Using L-Serine Isotope Tracing in Sphingolipid Metabolism

Study FocusLabeled Substrate UsedKey FindingReference
De novo sphingolipid synthesis in yeast[¹³C₃¹⁵N₁]-serineImported exogenous serine is the main source for de novo sphingolipid biosynthesis. plos.org
Cell-free assay of ceramide synthesisL-serine-d₃ and palmitate-d₃Established a method to monitor the entirety of ER-associated sphingolipid biosynthesis and distinguish de novo synthesized lipids. nih.gov
SPT enzyme kinetics[2,3,3-D]l-serine and other isotopologuesRevealed kinetic differences between human and bacterial SPT, validating the use of deuterated serine as a tool for studying eukaryotic SPT. nih.gov
Endothelial sphingolipid synthesis[³H]-serineDemonstrated that endothelial de novo sphingolipid synthesis is crucial for regulating blood pressure via ceramide production. ahajournals.org

Research Contexts and Biological Systems Investigated with L Serine 2,3 13c2

Microbial Metabolic Reconstruction Studies

In the realm of microbial metabolism, stable isotope tracers like L-Serine-2,3-13C2 are instrumental in reconstructing metabolic networks and quantifying carbon fluxes. royalsocietypublishing.org These studies often involve feeding microorganisms a defined medium containing the labeled substrate and then analyzing the isotopic enrichment in various metabolic products. royalsocietypublishing.org This approach, known as 13C-Metabolic Flux Analysis (13C-MFA), provides insights into the activity of different pathways. royalsocietypublishing.orgsci-hub.se

For instance, in Corynebacterium glutamicum, the use of 13C-labeled L-serine revealed that its carbon skeleton is primarily converted to pyruvate-derived metabolites like L-alanine. core.ac.uk This was confirmed by observing that the carbon skeleton of L-serine was converted as a whole to pyruvate (B1213749). core.ac.uk Such studies are crucial for understanding how microorganisms utilize different carbon sources and for metabolic engineering applications aimed at optimizing the production of valuable compounds. nih.gov

In Listeria monocytogenes, isotopologue analysis following growth on [U-13C6]glucose allowed for the reconstruction of amino acid biosynthesis pathways. pnas.org It was determined that serine is predominantly formed through the dehydrogenation of 3-phosphoglycerate (B1209933), followed by transamination and dephosphorylation, rather than through the hydroxymethylation of glycine (B1666218). pnas.org Similarly, studies in Saccharomyces cerevisiae have utilized 13C-labeling to analyze fluxes in the central carbon metabolism, highlighting the utility of these methods in understanding the metabolism of eukaryotic microorganisms. oup.com

Interactive Data Table: Microbial Metabolic Studies with L-Serine Tracers
Table 1: Examples of microbial metabolic studies utilizing L-serine tracers to elucidate pathway activities.
MicroorganismKey FindingPrimary Metabolic Fate of Serine CarbonReference
Corynebacterium glutamicumDemonstrated the conversion of L-serine to pyruvate.Pyruvate-derived metabolites (e.g., L-alanine) core.ac.uk
Listeria monocytogenesElucidated the primary pathway for serine biosynthesis.Synthesized from 3-phosphoglycerate pnas.org
Saccharomyces cerevisiaeAnalyzed metabolic fluxes in central carbon metabolism.Glycolytic and pentose (B10789219) phosphate (B84403) pathway intermediates oup.com

Mammalian Cell Line Metabolic Reprogramming Studies

The study of metabolic reprogramming in mammalian cells, particularly in the context of cancer, is a significant area of research where this compound is employed. nih.govnih.gov Cancer cells exhibit altered metabolism to support their rapid proliferation, and serine metabolism plays a central role in this process by providing precursors for the synthesis of nucleotides, lipids, and other amino acids. nih.govfrontiersin.org

Isotope tracing studies using labeled serine have revealed the intricacies of one-carbon metabolism. For example, in human hepatoma cell lines, the 2-carbon of serine can be transferred to glycine and subsequently enter the mitochondrial glycine cleavage system, contributing one-carbon units for various biosynthetic processes. escholarship.org The use of [2,3,3-2H]serine has helped to distinguish between cytosolic and mitochondrial pathways of one-carbon unit generation for nucleotide synthesis. nih.gov

In studies of HL-60 neutrophil-like cells, [U-13C3]serine was used to trace the contribution of serine to the tricarboxylic acid (TCA) cycle. nih.gov These experiments demonstrated that serine can be metabolized to pyruvate. nih.gov Furthermore, research on mitochondrial dysfunction in human cells has utilized 13C-labeled serine to investigate the interplay between serine metabolism and mitochondrial function, revealing that mitochondrial dysfunction can lead to increased serine synthesis. elifesciences.org

Interactive Data Table: Mammalian Cell Line Metabolic Studies with L-Serine Tracers
Table 2: Applications of L-serine tracers in understanding metabolic reprogramming in mammalian cell lines.
Cell Line TypeResearch FocusKey Finding from Serine TracingReference
Human Hepatoma CellsOne-carbon metabolismSerine's 2-carbon contributes to one-carbon units via the mitochondrial glycine cleavage system. escholarship.org
HL-60 Neutrophil-like CellsMetabolic rewiring during differentiationSerine is metabolized to pyruvate, contributing to the TCA cycle. nih.gov
Human cells with mitochondrial dysfunctionInterplay between serine metabolism and mitochondrial functionMitochondrial dysfunction leads to increased de novo serine synthesis. elifesciences.org

Ex Vivo Tissue Metabolic Analysis using this compound Tracers

Ex vivo tissue analysis using stable isotope tracers offers a powerful platform to study metabolism in a more physiologically relevant context than cell culture, while still allowing for experimental control. nih.gov Freshly resected tissue slices can be maintained in culture media with labeled substrates like this compound to probe metabolic pathways. nih.gov

This approach has been particularly valuable in cancer research. For example, studies on non-small cell lung cancer (NSCLC) tissues have used multiplexed Stable Isotope Resolved Metabolomics (mSIRM) with tracers including D3-serine to investigate purine (B94841) nucleotide biosynthesis. researchgate.net These studies revealed that cancerous lung tissues preferentially use glucose-derived serine for purine synthesis compared to non-cancerous tissues from the same patient. researchgate.net

In another study using intact human liver tissue ex vivo, global 13C tracing allowed for the in-depth measurement of a wide range of metabolic pathways. researchgate.net This included observing the incorporation of 13C2 glycine (derived from labeled serine) into glycocholate, demonstrating active bile acid synthesis. researchgate.net These ex vivo models are crucial for understanding human tissue metabolism and how it is altered in disease states. nih.govresearchgate.net

Interactive Data Table: Ex Vivo Tissue Metabolic Analysis with L-Serine Tracers
Table 3: Insights from ex vivo tissue metabolic analysis using L-serine tracers.
Tissue TypeResearch QuestionKey Finding with Serine TracerReference
Human Non-Small Cell Lung Cancer TissueSource of carbons for purine synthesis.Cancerous tissue preferentially uses glucose-derived serine for purine synthesis. researchgate.net
Human Liver TissueMapping of global metabolic pathways.Demonstrated active bile acid synthesis through the incorporation of serine-derived glycine. researchgate.net

Developmental Biology and Metabolic Flux in Specific Tissues

Understanding the metabolic demands during development is crucial, and this compound can be used to trace metabolic fluxes in specific tissues during this critical period. Serine is vital for proper cell function and provides methyl groups for various metabolic intermediates. d-nb.info

In a rat model investigating the effects of protein restriction during pregnancy, U-13C3-serine was used as a tracer to examine amino acid kinetics in oocytes and liver tissue. d-nb.info The study found that protein restriction altered serine flux in oocytes, which could be reversed by folate supplementation. d-nb.info This highlights the importance of serine metabolism in early development and the impact of maternal diet.

While direct studies using this compound in embryonic tissues are less common in the provided search results, the principles of metabolic flux analysis using this tracer are highly applicable to developmental biology. The ability to trace the fate of serine's carbons would provide valuable information on how different tissues utilize this amino acid for growth and differentiation during embryogenesis.

Emerging Research Directions and Methodological Enhancements for L Serine 2,3 13c2 Studies

Multi-Isotope Labeling Strategies Integrating L-Serine-2,3-13C2

To gain a more comprehensive view of intersecting metabolic pathways, researchers are increasingly employing multi-isotope labeling strategies. This involves using this compound in conjunction with other stable isotope tracers, such as those containing nitrogen-15 (B135050) (¹⁵N) or deuterium (B1214612) (²H). vanderbilt.edu This approach allows for the simultaneous tracking of different elements (e.g., carbon and nitrogen) as they are incorporated into various biomolecules. rsc.org

For instance, co-administering ¹³C-labeled serine with ¹⁵N-labeled glutamine can help unravel the distinct contributions of carbon and nitrogen from these two crucial amino acids to nucleotide biosynthesis and other anabolic processes. mdpi.comnih.gov Glutamine is a key donor of both carbon and nitrogen for the synthesis of purines and pyrimidines. eurisotop.com By using a dual-labeling approach, the specific fates of serine's carbon backbone versus glutamine's nitrogen atoms can be distinguished, providing a clearer picture of nutrient utilization. rsc.org

This methodology is particularly powerful for dissecting one-carbon metabolism, a critical network for biosynthesis and redox balance. Serine is a major donor of one-carbon units for processes like methylation and nucleotide synthesis. physiology.org By combining this compound with other tracers, such as [U-¹³C5]methionine, researchers can simultaneously measure pathways like homocysteine remethylation, revealing how different nutrient sources support cellular function. physiology.org The ability to resolve isotopologues containing different combinations of isotopes (e.g., ¹³C and ¹⁵N) with high-resolution mass spectrometry is central to the success of these advanced tracer studies. rsc.orgeurisotop.com

Table 1: Examples of Multi-Isotope Labeling Strategies with L-Serine Tracers

Co-TracerBiological QuestionKey Pathways Elucidated
¹⁵N-Glutamine Dissecting carbon vs. nitrogen sources for biosynthesis. mdpi.comnih.govNucleotide synthesis, amino acid metabolism, TCA cycle anaplerosis. rsc.orgmdpi.com
²H-Labeled Glucose/Serine Investigating redox metabolism and compartment-specific NADPH production. vanderbilt.eduPentose (B10789219) Phosphate (B84403) Pathway (PPP), one-carbon metabolism, fatty acid synthesis. vanderbilt.edu
[U-¹³C5]Methionine Quantifying specific arms of one-carbon metabolism. physiology.orgFolate-dependent and independent homocysteine remethylation. physiology.org

Novel Applications of this compound in Systems Biology and Pathway Perturbation Analysis

This compound is a powerful tool for systems biology, where the goal is to understand how perturbations, such as genetic mutations or drug treatments, affect the entire metabolic network. springernature.comtum.de By tracing the flow of labeled carbons after a perturbation, researchers can map how metabolic pathways are rewired in response to the change. springernature.com

This approach is particularly valuable for identifying metabolic vulnerabilities or flexibilities in disease states. biorxiv.org For instance, a study could involve treating cancer cells with a drug that inhibits a specific enzyme in central carbon metabolism. By subsequently introducing this compound, researchers can observe how the cells adapt. They might find that the cells reroute serine-derived carbons through alternative pathways to sustain the production of essential molecules like glutathione (B108866) or nucleotides, demonstrating metabolic plasticity.

Conversely, perturbation analysis can uncover metabolic dependencies. A study involving the genetic knockout of an enzyme in the serine synthesis pathway, such as PSAT1 (Phosphoserine Aminotransferase 1), used ¹³C-glucose and ¹⁵N-glutamine tracers to confirm that the de novo synthesis of serine and glycine (B1666218) was indeed ablated in tumors. biorxiv.org This type of experiment, which could similarly use an L-serine tracer in a different context, definitively demonstrates the functional impact of a genetic perturbation on pathway activity. springernature.combiorxiv.org Such studies are crucial for validating drug targets and understanding mechanisms of drug resistance, where cells might overcome inhibition by rewiring their metabolic networks. springernature.com

Table 3: Applications of this compound in Perturbation Analysis

Type of PerturbationSystem StudiedObjectivePotential Finding with this compound
Drug Inhibition Cancer Cell LineTo understand metabolic response to a targeted therapy. springernature.comCells compensate for inhibited glycolysis by increasing reliance on serine catabolism for anaplerosis.
Genetic Knockout (e.g., of a metabolic enzyme) Mouse ModelTo determine the functional consequence of a gene deletion on metabolism. biorxiv.orgKnockout of a downstream enzyme leads to accumulation of labeled serine and shunting into alternative pathways.
Nutrient Deprivation Cell CultureTo investigate metabolic flexibility under nutrient stress. nih.govUnder glucose restriction, cells show increased uptake and utilization of labeled serine to fuel the TCA cycle.

Q & A

Q. How should researchers address reproducibility challenges when replicating this compound-based studies across laboratories?

  • Methodological Answer : Adopt standardized protocols from repositories like Protocols.io . Share raw isotopomer data via platforms like MetaboLights. Perform inter-lab round-robin tests with harmonized reagents. Document batch-specific variability in 13C precursor lots using COA (Certificate of Analysis) cross-checks .

Ethical and Methodological Rigor

Q. What criteria (e.g., FINER) should guide hypothesis formulation when using this compound in novel research contexts?

  • Methodological Answer : Apply the FINER framework:
  • Feasible : Ensure access to 13C-analytical infrastructure.
  • Interesting : Address gaps in serine’s role in diseases like cancer or neurodegeneration.
  • Novel : Explore understudied pathways (e.g., mitochondrial serine transport).
  • Ethical : Comply with isotopic waste disposal regulations.
  • Relevant : Align with NIH/EMBO priorities on metabolic disorders .

Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing this compound datasets?

  • Methodological Answer : Deposit data in repositories like Metabolomics Workbench with unique DOIs. Annotate metadata using ISA-Tab standards. Provide raw NMR/MS files in open formats (e.g., mzML, JCAMP-DX). Use controlled vocabularies (e.g., ChEBI, UniProt) for metabolite and enzyme identifiers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.